REACTION_CXSMILES
|
[NH2:1][C:2]([C@H]1[C@H]2C[C@H](C=C2)[C@H]1[NH:11][C:12]1[C:17](F)=[CH:16][N:15]=[C:14]([NH:19]C2C=CC(N3CCN(C)CC3)=C(C)C=2)[N:13]=1)=[O:3]>CO>[NH3:1].[CH3:2][OH:3].[NH2:19][C:14]1[N:13]=[C:12]([NH2:11])[CH:17]=[CH:16][N:15]=1 |f:2.3|
|
Name
|
product 57a
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aniline
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC(=O)[C@@H]1[C@@H]([C@H]2C=C[C@@H]1C2)NC2=NC(=NC=C2F)NC2=CC(=C(C=C2)N2CCN(CC2)C)C
|
Name
|
TEA
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting viscous but homogeneous solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (silica gel, CH2Cl2
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N.CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |